molecular formula C9H18N2O3S B105208 THIOFANOX-SULFOXIDE PESTANAL  100 MG CAS No. 39184-27-5

THIOFANOX-SULFOXIDE PESTANAL 100 MG

Cat. No.: B105208
CAS No.: 39184-27-5
M. Wt: 234.32 g/mol
InChI Key: NLMRMVVMKCKWFL-UHFFFAOYSA-N
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Description

THIOFANOX-SULFOXIDE PESTANAL 100 MG is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a sulfinyl group, a butanone moiety, and an oxime ester, which contribute to its diverse reactivity and utility.

Mechanism of Action

Mode of Action

Thiofanox, the parent compound of Thiofanox sulfoxide, is known to be a systemic insecticide and acaricide . It acts as an acetylcholinesterase (AChE) inhibitor , which suggests that Thiofanox sulfoxide might have a similar mode of action.

Biochemical Pathways

Given that Thiofanox is an AChE inhibitor , it can be inferred that Thiofanox sulfoxide might affect the cholinergic pathways, leading to an accumulation of acetylcholine in the synaptic cleft and continuous stimulation of neurons.

Action Environment

Thiofanox sulfoxide is considered to have high leachability and is very mobile in the environment . This suggests that environmental factors such as soil composition and rainfall could significantly influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of THIOFANOX-SULFOXIDE PESTANAL 100 MG typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the butanone core: This can be achieved through the reaction of 3,3-dimethyl-2-butanone with appropriate reagents under controlled conditions.

    Introduction of the sulfinyl group: The methylsulfinyl group can be introduced via oxidation reactions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Oxime formation: The oxime ester is formed by reacting the ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

THIOFANOX-SULFOXIDE PESTANAL 100 MG undergoes various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The oxime ester can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium acetate, potassium carbonate.

Major Products

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

THIOFANOX-SULFOXIDE PESTANAL 100 MG has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of agrochemicals and plant growth regulators.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one oxime: Known for its antifungal activity.

    3,3-Dimethyl-1-(1H-1,2,4-triazole-1-yl)butan-2-one: Investigated for its plant growth regulatory activity.

Uniqueness

THIOFANOX-SULFOXIDE PESTANAL 100 MG is unique due to the presence of the methylsulfinyl group, which imparts distinct redox properties and enhances its reactivity compared to similar compounds. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

[(3,3-dimethyl-1-methylsulfinylbutan-2-ylidene)amino] N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3S/c1-9(2,3)7(6-15(5)13)11-14-8(12)10-4/h6H2,1-5H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMRMVVMKCKWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=NOC(=O)NC)CS(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39184-27-5
Record name Thiofanox sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39184-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiofanox-sulfoxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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